Carboxamide derivative 1
Beschreibung
Eigenschaften
Molekularformel |
C21H22Cl2N4O |
|---|---|
Molekulargewicht |
417.3 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenyl)-3-phenyl-N-piperidin-1-yl-3,4-dihydropyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22Cl2N4O/c22-16-9-10-19(17(23)13-16)27-20(15-7-3-1-4-8-15)14-18(24-27)21(28)25-26-11-5-2-6-12-26/h1,3-4,7-10,13,20H,2,5-6,11-12,14H2,(H,25,28) |
InChI-Schlüssel |
IAMSOYSVSFMFLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)NC(=O)C2=NN(C(C2)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Coupling Reagent-Mediated Amidation
The use of dehydrating agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates amide bond formation by activating carboxylic acids into reactive intermediates. For instance, cyclopentanecarboxylic acid reacts with primary amines in dichloromethane at room temperature under DCC mediation, achieving yields exceeding 80%. This method is favored for its simplicity but requires post-reaction removal of dicyclohexylurea byproducts via filtration.
Acylation of Amines with Acid Chlorides
Alternative routes employ acid chlorides, generated in situ using thionyl chloride (SOCl₂) or oxalyl chloride. Pyrazine-2-carbonylchloride, synthesized by refluxing pyrazine-2-carboxylic acid with SOCl₂ in dry toluene, reacts with 2-aminophenol in acetone under basic conditions (K₂CO₃) to yield carboxamide intermediates. This method is particularly effective for aromatic amines, with reaction times ranging from 4–6 hours at 100–110°C.
Specific Preparation Methods for Carboxamide Derivative 1
Cyclohexane Carboxamide Synthesis
Patent WO2017070418A1 outlines a stereoselective route to cyclohexane carboxamides, leveraging (1R,2S,5R)-2-isopropyl-5-methylcyclohexane-1-carboxylic acid as a key intermediate. The protocol involves:
-
Coupling with Monoprotected Diamines : The carboxylic acid derivative is coupled with (S)-1-phenylethane-1,2-diamine using EDC/HOBt in dichloromethane.
-
Acylation : The resulting carboxamide undergoes acylation with protected amino acids (e.g., tert-butoxycarbonyl glycine) in the presence of 4-dimethylaminopyridine (DMAP).
-
Deprotection : Acidic or basic conditions remove protecting groups, yielding the final carboxamide.
Key Data :
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Coupling | EDC, HOBt | CH₂Cl₂ | 25°C | 78 |
| Acylation | DMAP, Boc-Gly-Cl | CH₂Cl₂ | 0°C → 25°C | 85 |
| Deprotection | HCl (4M in dioxane) | Dioxane | 25°C | 92 |
Pyridine Carboxamide Derivatives
Neurokinin-1 receptor antagonist intermediates, such as pyridine carboxamides, are synthesized via regioselective amination. Patent WO2006002860A1 details:
-
Cyanopyridine Formation : Pyridinium zwitterions treated with POCl₃ yield 3-cyanopyridine derivatives.
-
Amination : Morpholine reacts with the cyanopyridine at 18–22°C for 48 hours, followed by hydrogenation over Pd/C to afford amino-substituted products.
Optimization Insight : Lower temperatures (≤25°C) during amination minimize side reactions, while THF as a solvent enhances reagent solubility.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Bench-scale methods are adapted for industrial production using continuous flow systems. These reactors enhance heat transfer and mixing efficiency, critical for exothermic amidation reactions. A reported protocol achieves 95% conversion in 10 minutes residence time, compared to 24 hours in batch processes.
Analyse Chemischer Reaktionen
Reaktionstypen: Carboxamid-Derivat 1 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Carboxamidgruppe kann oxidiert werden, um Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Carboxamidgruppe in Amine oder andere reduzierte Formen umwandeln.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden häufig verwendet.
Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid sind typische Reduktionsmittel.
Substitution: Nukleophile wie Amine oder Alkohole können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen substituierte Carboxamide, Amine und Carbonsäuren, abhängig von den jeweiligen Reaktionsbedingungen und verwendeten Reagenzien .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characteristics
Carboxamide derivative 1 has been synthesized using various methodologies that typically involve the reaction of carboxylic acids with amines or other nucleophiles. The structural characteristics of these derivatives often include functional groups that enhance their biological activity. For instance, the introduction of thiourea moieties has been reported to improve selectivity towards specific biological targets, such as carbonic anhydrase isoforms .
Enzyme Inhibition
One of the most notable applications of this compound is its role as an inhibitor of specific enzymes. For example, it has been shown to inhibit the enzyme target with a value of 6 nM, indicating potent inhibitory activity . This property is particularly relevant in the context of treating diseases where enzyme overactivity is implicated.
Therapeutic Applications
Carboxamide derivatives have demonstrated potential in treating various conditions:
- Cancer Treatment : Certain derivatives have been identified as selective inhibitors for tumor-associated carbonic anhydrase isoforms (hCA IX), which are crucial in tumor progression and metastasis . The ability to selectively target these isoforms opens avenues for developing antitumor therapies.
- Neuroprotection : Research indicates that some derivatives modulate AMPA receptor kinetics, suggesting potential applications in neuroprotective therapies . The modulation of receptor desensitization can be beneficial in conditions like neurodegenerative diseases.
- Pain Management : Some studies have highlighted the analgesic properties of carboxamide derivatives, making them candidates for pain relief medications .
Selective Carbonic Anhydrase Inhibition
A study focused on coumaryl-carboxamide derivatives revealed their selective inhibition against hCA IX with a value around 107.9 nM. This study utilized molecular docking techniques to elucidate binding interactions, providing insights into how structural modifications can enhance inhibitory potency .
Antiproliferative Activities
Another investigation into 1,5-Diphenylpyrazole-3-Carboxamide derivatives showcased their antiproliferative effects against cancer cell lines while also relieving neuropathic hypersensitivity . This dual action underscores the versatility of carboxamide derivatives in therapeutic applications.
Comparative Data Table
| Property | This compound | Coumaryl-Carboxamide Derivatives | 1,5-Diphenylpyrazole-3-Carboxamide |
|---|---|---|---|
| Target Enzyme | Specific enzyme inhibition | hCA IX | MAGL |
| Inhibition | 6 nM | 107.9 nM | 412 nM |
| Therapeutic Use | Pain management | Cancer treatment | Antiproliferative |
| Mechanism | Enzyme inhibition | Selective inhibition | Reversible inhibition |
Wirkmechanismus
The mechanism of action of Carboxamide Derivative 1 involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active site residues, leading to the inhibition or modulation of enzyme activity . This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally and Functionally Related Compounds
Structural Analogues of Naltrexone
Table 1: Comparison of Naltrexone and Carboxamide Derivatives
| Compound | Structure Type | μ Receptor Affinity (Ki) | Functional Activity (μ) | δ/κ Receptor Activity |
|---|---|---|---|---|
| Naltrexone | Phenol parent | ~1–3 nM | Weak μ agonist/antagonist | Mixed agonist/antagonist |
| Carboxamide 1 | Open-ring carboxamide | <5 nM | Pure antagonist | Mixed agonist/antagonist |
| Carboxamide 2 | Closed-ring carboxamide | ~5–10 nM | Weak μ agonist/antagonist | Mixed agonist/antagonist |
Key Findings :
- Carboxamide 1 exhibits superior μ receptor binding compared to both naltrexone and Carboxamide 2, attributed to its open-ring conformation, which optimizes interactions with receptor residues .
- Unlike naltrexone, Carboxamide 1 lacks agonist effects at μ receptors, making it a selective antagonist. This contrasts with Carboxamide 2, which retains partial agonist activity .
Comparison with Other Opioid Ligands
Table 2: Activity Profiles of Opioid Receptor Ligands
| Compound | Core Structure | μ Activity | κ Activity | δ Activity |
|---|---|---|---|---|
| Nalbuphine (4–7) | Nalbuphine core | Mixed agonist/antagonist | Agonist (κ) | Not tested |
| Naltrexone methiodide (10) | Quaternary ammonium | Antagonist (μ, κ) | Antagonist | Not tested |
| Hydromorphone (16) | Morphine derivative | Full agonist | Agonist (κ) | Not tested |
Key Findings :
Comparison with Non-Opioid Carboxamide Derivatives
While Carboxamide derivative 1 is opioid-focused, other carboxamide derivatives exhibit diverse biological activities:
Antiviral Carboxamides:
- ZINC02123811 : A SARS-CoV-2 MPro inhibitor stabilized via hydrogen bonds with His163 and Phe140 (RMSF analysis confirms stability) .
- MBA140 : Inhibits SARS-CoV-2 replication via structural mimicry of oxazole-carboxamide antivirals .
Antifungal Carboxamides:
- Pyrazole carboxamides : Target succinate dehydrogenase (SDH) in Rhizoctonia solani with EC50 values as low as 2.04 µg/mL .
Key Contrast :
this compound’s mechanism (opioid receptor modulation) is distinct from antivirals (enzyme inhibition) or antifungals (SDH targeting).
Structure-Activity Relationship (SAR) Insights
- Open vs. Closed Rings : The open-ring carboxamide in derivative 1 enhances μ receptor affinity and eliminates agonist effects, unlike closed-ring analogues .
- Substituent Effects: Neutral carboxamides (e.g., AK-36) retain potency despite lacking anionic charges, suggesting non-ionic binding interactions .
Q & A
Q. Advanced
- Electronic effects : Electron-withdrawing groups (e.g., –CF₃) enhance binding by polarizing the carboxamide carbonyl, increasing H-bond strength. Pyridyl derivatives (e.g., 4m) show enhanced affinity via partial protonation of nitrogen .
- Steric effects : Bulky substituents (e.g., tert-butyl) reduce affinity in narrow active sites (e.g., SDH barrel), while linear chains (e.g., –CH₂–) maintain flexibility .
What analytical techniques are critical for confirming the structure of synthesized carboxamide derivatives?
Q. Basic
- FT-IR : Confirms C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).
- Mass spectrometry : Detects molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Elemental analysis : Validates C/H/N ratios within ±0.4% of theoretical values .
How do molecular docking studies inform the design of carboxamide derivatives targeting succinate dehydrogenase?
Advanced
Docking simulations guide optimization by predicting:
- Hydrogen bonds : Between the carboxamide –NH and SDH’s Trp173.
- π–π interactions : Aromatic rings (e.g., diphenyl ethers) with Trp35 .
- Hydrophobic packing : Alkyl chains filling cavities near Val168 .
Table 2: Key Interactions in SDH Inhibitor Design
| Interaction Type | Residue | Design Strategy | Reference |
|---|---|---|---|
| H-bond | Trp173 | Retain carboxamide | |
| π–π | Trp35 | Introduce aromatic rings | |
| Hydrophobic | Val168 | Optimize alkyl chains |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
